

# 2-Methyl-3-buten-2-OL CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Methyl-3-buten-2-OL

Cat. No.: B093329

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## An In-depth Technical Guide to 2-Methyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Methyl-3-buten-2-ol** (MBO), a volatile hemiterpene alcohol of significant interest in various scientific and industrial fields. This document details its chemical and physical properties, provides an in-depth look at its biosynthesis and atmospheric degradation, and outlines established experimental protocols for its synthesis. Furthermore, toxicological data and current industrial applications are summarized to offer a complete profile of this compound for research, development, and commercial purposes.

### Chemical and Physical Properties

**2-Methyl-3-buten-2-ol**, a colorless liquid, is a small, volatile organic compound. Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and chemical handling.

Property	Value	Reference
CAS Number	115-18-4	[1][2][3][4]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O	[1][2]
Molecular Weight	86.13 g/mol	[1][2][4]
Synonyms	1,1-Dimethylallyl alcohol, Methylbutenol, 3-Hydroxy-3- methyl-1-butene	[1]
Boiling Point	98-99 °C	[4]
Density	0.824 g/mL at 25 °C	[4]
Refractive Index	n <sub>20/D</sub> 1.416	[4]
Flash Point	11 °C (closed cup)	[4]
Vapor Pressure	51 mmHg (25 °C)	[4]

## Biological and Environmental Pathways

While specific signaling pathways within mammalian systems involving **2-Methyl-3-buten-2-ol** are not extensively documented in publicly available literature, its biosynthesis in plants and its subsequent atmospheric degradation are well-characterized. Understanding these pathways is crucial for assessing its environmental impact and its role in plant biology.

## Biosynthesis via the DOXP/MEP Pathway

In several pine species, **2-Methyl-3-buten-2-ol** is synthesized from dimethylallyl diphosphate (DMAPP) through the non-mevalonate 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway.<sup>[2]</sup> This pathway is a primary route for isoprenoid biosynthesis in plants. The key enzymatic step is the conversion of DMAPP to MBO, catalyzed by MBO synthase.<sup>[5]</sup>

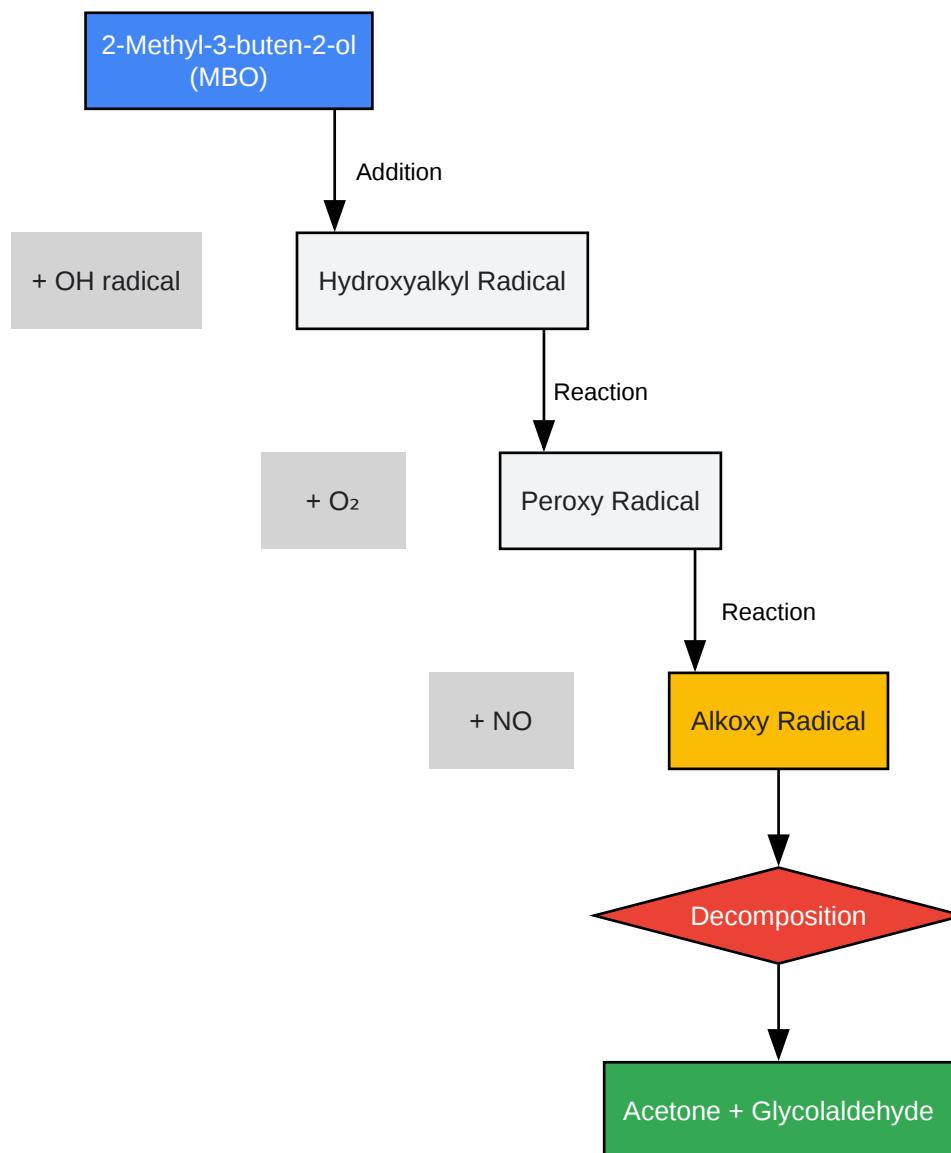


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### Biosynthesis of 2-Methyl-3-buten-2-ol.

## Atmospheric Degradation Pathway

The atmospheric degradation of **2-Methyl-3-buten-2-ol** is primarily initiated by reaction with hydroxyl (OH) radicals.<sup>[6]</sup> This process leads to the formation of various peroxy and alkoxy radicals, which subsequently decompose into smaller, stable products. This degradation pathway is a significant factor in atmospheric chemistry, particularly in forested regions with high MBO emissions.

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OH-initiated atmospheric degradation of MBO.

## Experimental Protocols for Synthesis

Several methods for the synthesis of **2-Methyl-3-buten-2-ol** have been established, offering routes with varying starting materials and reaction conditions.

### Hydrogenation of 2-Methyl-3-butyn-2-ol

A common laboratory-scale synthesis involves the selective hydrogenation of 2-methyl-3-butyn-2-ol.

- Materials:
  - 2-Methyl-3-butyn-2-ol
  - Light petroleum
  - Quinoline
  - Lindlar catalyst
  - Hydrogen gas
- Procedure:
  - A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.
  - 16.8 g of quinoline and 30 g of Lindlar catalyst are added to the solution.
  - The mixture is cooled to 10 °C and shaken in a hydrogen atmosphere.
  - Hydrogen absorption is monitored until approximately 4 moles have been absorbed, at which point the reaction rate significantly decreases.
  - The catalyst is removed by filtration.
  - The product is purified by distillation, yielding **2-methyl-3-buten-2-ol**.<sup>[3]</sup>

## Synthesis from Isoprene

An industrial process for producing **2-methyl-3-buten-2-ol** utilizes isoprene as a starting material.

- Procedure Overview:
  - Isoprene is reacted with a hydrohalide.
  - The resulting intermediate is then reacted with an aqueous base.
  - The aqueous mixture is distilled in the presence of excess base, maintaining a pH of at least 4, to yield **2-methyl-3-buten-2-ol**.<sup>[7][8]</sup>

## Grignard Reaction

**2-Methyl-3-buten-2-ol** can also be synthesized via a Grignard reaction.

- Reactants:
  - Vinyl magnesium bromide
  - Acetone
- Procedure: This method involves the reaction of the Grignard reagent, vinyl magnesium bromide, with acetone to form the desired tertiary alcohol.<sup>[9]</sup>

## Toxicological Data

Understanding the toxicological profile of a compound is paramount for safety and handling in research and development.

Test	Species	Route	Value
LD50	Rat (male/female)	Oral	ca. 1800 mg/kg bw
LC50	Rat (male/female)	Inhalation	> 21.2 mg/L air
LD50	Rabbit (male/female)	Dermal	> 1640 mg/kg bw

Data sourced from ECHEMI Safety Data Sheet.[[10](#)]

## Industrial Applications

**2-Methyl-3-buten-2-ol** has found utility in several industrial sectors due to its unique properties.

- Fragrance and Flavor: It is used as a fragrance ingredient in various products.[[10](#)]
- Pharmaceutical Intermediate: It serves as a precursor in the industrial synthesis of vitamins A and E.[[12](#)]
- Pheromones: It is an important component of the aggregation pheromone of the bark beetle *Ips typographus*.[[11](#)]
- Chemical Synthesis: It is used in studies of gas-phase reactions, such as with OH radicals. [[11](#)]

## Conclusion

**2-Methyl-3-buten-2-ol** is a versatile molecule with significant roles in plant biology, atmospheric chemistry, and various industrial processes. The information compiled in this guide provides a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and biological and environmental interactions is essential for its safe and effective use in further research and application development. While its direct role in mammalian signaling pathways remains an area for further investigation, its established synthetic routes and diverse applications underscore its continued importance in the chemical and biological sciences.

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